4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

Catalog No.
S3151114
CAS No.
952970-24-0
M.F
C19H17ClN2O4
M. Wt
372.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)...

CAS Number

952970-24-0

Product Name

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

IUPAC Name

4-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.81

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

XTTICMRFDFCKNA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)OC

solubility

not available

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a chemical compound with the molecular formula C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4} and a molecular weight of 372.8 g/mol. This compound features a chloro group, an isoxazole ring, and a dimethoxyphenyl substituent, which contribute to its potential biological activities and chemical properties. The structure can be represented as follows:

The compound is recognized for its unique combination of functional groups that may influence its reactivity and interaction with biological systems.

  • Amide linkage: This functional group is commonly found in many biologically active molecules. Amides can participate in hydrogen bonding, a crucial interaction for protein function ().
  • Isoxazole ring: This five-membered heterocycle is present in some natural products and drugs. Its presence might be of interest for researchers in medicinal chemistry exploring new bioactive molecules ().
  • Chlorine and methoxy groups: These substituents can affect the molecule's physical and chemical properties, potentially influencing its biological activity.

Given these features, researchers might explore 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide in the context of:

  • Medicinal chemistry: Studying its potential for biological activity, such as antimicrobial or enzyme inhibitory effects.
  • Chemical biology: Investigating its interactions with biological molecules or pathways.

  • Oxidation: This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the phenyl groups.

These reactions are significant for modifying the compound's properties and exploring its potential applications in pharmaceuticals and materials science .

The biological activity of 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide has been studied for its potential therapeutic effects. Isoxazole derivatives are known to interact with various molecular targets, including enzymes and receptors, which may lead to anti-inflammatory or anticancer properties. The specific mechanism of action depends on the biological target, but it generally involves modulation of cellular pathways that could result in therapeutic outcomes .

The synthesis of 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves several key steps:

  • Formation of the Isoxazole Ring: Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
  • Introduction of the Dimethoxyphenyl Group: This step often utilizes palladium-catalyzed cross-coupling reactions to attach the 3,4-dimethoxyphenyl group to the isoxazole.
  • Attachment of the Benzamide Moiety: The final step involves acylating the isoxazole derivative with benzoyl chloride or another suitable acylating agent under appropriate conditions .

These methods highlight the compound's synthetic versatility and potential for further derivatization.

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide has several promising applications:

  • Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
  • Material Science: The compound may serve as a building block for synthesizing more complex materials with specific properties.
  • Chemical Research: It can be utilized in studies exploring new

Interaction studies involving 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound exerts its effects at the molecular level. Investigating these interactions can provide insights into its mechanism of action and inform further development as a therapeutic agent.

Several compounds share structural similarities with 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide:

  • 4-Amino-N-(4-chloro-5-methyl-isoxazol-3-yl)-benzenesulfonamide
    • Molecular Formula: C10H10ClN3O3SC_{10}H_{10}ClN_{3}O_{3}S
    • Features an amino group instead of a benzamide moiety.
  • N-(5-Methyl-isoxazol-4-yl)-benzenesulfonamide
    • Molecular Formula: C11H12N2O2SC_{11}H_{12}N_{2}O_{2}S
    • Contains a different sulfonamide functional group.

These compounds exhibit varying biological activities and chemical properties due to differences in their substituents and functional groups. The uniqueness of 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide lies in its specific combination of isoxazole and dimethoxyphenyl groups, which may confer distinct therapeutic potentials not observed in other similar compounds .

XLogP3

3.4

Dates

Last modified: 08-18-2023

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